2-Hydroxy-3,3-diphenylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXMPCAPHDKJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596420 | |
| Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41858-47-3 | |
| Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydroxy 3,3 Diphenylpropanoic Acid and Analogous Structures
Strategies for Carbon-Carbon Bond Formation in Diphenyl-Substituted Propanoic Acid Skeletons
The construction of the 3,3-diphenylpropanoic acid framework is a foundational step in the synthesis of the target molecule. Carbon-carbon bond formation is a cornerstone of organic synthesis, and numerous methods have been developed to create these linkages with high efficiency. For diphenyl-substituted skeletons, these strategies often involve the coupling of organometallic reagents with suitable electrophiles or the rearrangement of specifically designed precursors.
Key strategies applicable to the formation of this skeleton include:
Grignard and Organolithium Reactions: The reaction of a diphenylmethyl Grignard reagent (Ph₂CHMgBr) or the corresponding organolithium compound with a two-carbon electrophile containing a carboxylate or a masked carboxylate group (e.g., ethylene (B1197577) oxide followed by oxidation, or reaction with CO₂) represents a direct approach.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide powerful tools for C-C bond formation. chemistry.coach For instance, a Suzuki coupling could involve the reaction of a diphenylmethylboronic acid with a haloacetic acid derivative in the presence of a palladium catalyst. chemistry.coachillinois.edu These reactions are known for their functional group tolerance and reliability.
Conjugate Addition Reactions: Michael addition of a diphenylmethyl nucleophile to an acrylate (B77674) derivative is another viable route. Organocuprates, for example, are known to react with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds. chemistry.coach
Aldol-Type Condensations: An aldol (B89426) condensation between benzophenone (B1666685) and an acetic acid enolate derivative, followed by reduction of the resulting β-hydroxy acid and dehydration/hydrogenation of the double bond, could also be envisioned as a pathway to the 3,3-diphenylpropanoic acid backbone.
The choice of method often depends on the availability of starting materials, functional group compatibility, and the desired scale of the reaction.
Enantioselective Synthesis Approaches to Alpha-Hydroxylated Carboxylic Acids
Achieving stereocontrol at the C2 position is critical for producing enantiomerically pure 2-Hydroxy-3,3-diphenylpropanoic acid. Chiral α-hydroxy acids are important building blocks for various optically active compounds. acs.org Several powerful strategies have been developed for the asymmetric synthesis of this functional group.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used for the asymmetric synthesis of α-hydroxy acids.
The general process involves:
Attachment: A prochiral carboxylic acid or its derivative is covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org
Diastereoselective Reaction: The resulting adduct is then subjected to a reaction that introduces the hydroxyl group. A common method is the formation of an enolate followed by reaction with an electrophilic oxygen source (e.g., a hydroperoxide or N-sulfonyloxaziridine). The steric and electronic properties of the chiral auxiliary block one face of the enolate, forcing the electrophile to attack from the other, less hindered face, thereby creating the new stereocenter with high diastereoselectivity.
Removal: The chiral auxiliary is cleaved from the product, often through simple hydrolysis or reduction, to release the enantiomerically pure α-hydroxy acid. numberanalytics.com The auxiliary can typically be recovered and reused. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of α-hydroxy acids, several catalytic methods are prominent:
Asymmetric Hydrogenation: The most common catalytic route involves the asymmetric hydrogenation of an α-keto acid precursor (e.g., 3,3-diphenyl-2-oxopropanoic acid). Chiral transition metal complexes, typically using rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can catalyze the reduction of the ketone to the corresponding alcohol with very high enantioselectivity.
Asymmetric Hydroxylation: Direct asymmetric α-hydroxylation of a carboxylic acid derivative (like an ester or amide) can be achieved using chiral catalysts. This can involve chiral phase-transfer catalysts or metal complexes that mediate the reaction between an enolate and an oxygen source.
Catalytic Aldol Reactions: A chiral catalyst can control the stereochemical outcome of an aldol reaction between a ketone and a glyoxylate (B1226380) derivative, which can then be converted to the α-hydroxy acid. nih.gov
These catalytic methods are highly valuable in industrial settings due to their efficiency and the reduction of chiral waste compared to auxiliary-based methods. nih.gov
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. researchgate.net For producing chiral α-hydroxy acids, chemoenzymatic and biocatalytic routes are particularly attractive. mdpi.comlibretexts.org
Key enzymatic strategies include:
Stereoselective Reduction of α-Keto Acids: Dehydrogenase enzymes, such as lactate (B86563) dehydrogenases (LDHs), can reduce α-keto acids to the corresponding (R)- or (S)-α-hydroxy acids with near-perfect enantioselectivity. nih.gov The choice of a specific LDH from different microbial sources determines which enantiomer is produced. nih.govresearchgate.net
Kinetic Resolution of Racemic α-Hydroxy Acids: Enzymes, particularly lipases, can be used to resolve a racemic mixture of the target acid or its ester derivative. For example, a lipase (B570770) can selectively catalyze the esterification of one enantiomer in the racemic acid, allowing the unreacted enantiomer to be separated from the newly formed ester. researchgate.net
Hydrolysis of Cyanohydrins: Nitrilase enzymes can enantioselectively hydrolyze α-hydroxynitriles (cyanohydrins). researchgate.netresearchgate.net This approach involves the formation of a cyanohydrin from the corresponding aldehyde, followed by enzymatic hydrolysis to yield the chiral α-hydroxy acid.
Direct Hydroxylation: Some enzymes, like α-oxidases, can directly hydroxylate the α-position of a carboxylic acid using molecular oxygen, providing a direct route to the target structure. acs.org
These biocatalytic methods are often considered "green" as they operate in aqueous media at ambient temperature and pressure, and the enzymes themselves are biodegradable. researchgate.net
Green Chemistry Principles in the Synthesis of this compound Derivatives
Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. dergipark.org.trmdpi.com The synthesis of this compound can be made more sustainable by applying these principles. nih.gov
Prevention of Waste: Designing synthetic routes with high atom economy to minimize byproducts. Catalytic and biocatalytic methods are inherently superior to stoichiometric approaches in this regard.
Safer Solvents and Auxiliaries: Reducing the use of hazardous organic solvents by replacing them with greener alternatives like water, supercritical CO₂, or ionic liquids. researchgate.net Biocatalytic reactions are often performed in water. dergipark.org.tr
Design for Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure, such as biocatalytic processes, reduces energy consumption. researchgate.net Microwave-assisted synthesis can also enhance energy efficiency by dramatically reducing reaction times. mdpi.com
Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources instead of petrochemicals.
Use of Catalysis: Preferring catalytic reagents over stoichiometric ones. Both asymmetric metal catalysis and biocatalysis fulfill this principle by using small amounts of a catalyst to generate large amounts of product. researchgate.net
Less Hazardous Chemical Syntheses: Designing synthetic pathways that use and generate substances with little to no toxicity to human health and the environment. dergipark.org.tr
By integrating these principles, the environmental footprint of synthesizing this compound and its derivatives can be significantly reduced.
Purification and Resolution Techniques for Enantiomeric Forms of Diphenylpropanoic Acids
When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), a resolution step is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties except for their interaction with polarized light, specialized techniques are necessary for their separation.
Resolution by Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic acids. libretexts.org The racemic acid is treated with an enantiomerically pure chiral base (a resolving agent), such as brucine, quinine, or (R)-1-phenylethylamine. libretexts.org This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.org After separation, the addition of a strong acid liberates the pure enantiomers of the carboxylic acid from their respective salts.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC or SFC) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. While often used for analysis, it can be scaled for preparative purification.
Enzymatic Resolution: As discussed in section 2.2.3, enzymes can selectively react with one enantiomer of a racemic mixture. This kinetic resolution process leaves one enantiomer unreacted while the other is transformed into a different compound (e.g., an ester), from which it can be easily separated.
Preferential Crystallization: This method, also known as resolution by entrainment, is applicable to racemic mixtures that crystallize as conglomerates (a physical mixture of separate enantiomeric crystals). acs.orgnih.gov By seeding a supersaturated solution of the racemate with a crystal of one pure enantiomer, that enantiomer can be induced to crystallize out selectively. nih.gov
Table of Mentioned Chemical Compounds
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 3,3 Diphenylpropanoic Acid Derivatives
Transformations Involving the Alpha-Hydroxyl Group
The secondary hydroxyl group at the alpha-position is a key site for various chemical modifications. Its reactivity is central to the synthesis of more complex derivatives.
Oxidation: The alpha-hydroxyl group can be oxidized to a ketone, yielding the corresponding alpha-keto acid, 3,3-diphenylpyruvic acid. This transformation is a common reaction for alpha-hydroxy acids. Oxidative decarboxylation, an intrinsic feature of these compounds, can also occur, particularly in the presence of metal catalysts like iron or cobalt complexes and oxygen. researchgate.net
Conversion to Leaving Groups: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. nih.gov A common method is tosylation, reacting the alcohol with tosyl chloride in the presence of a base like pyridine. This forms a tosylate ester, which is an excellent leaving group for SN2 reactions.
Halogenation: Direct replacement of the hydroxyl group with a halogen atom can be achieved using various reagents. nih.gov For instance, treatment with thionyl chloride (SOCl₂) or phosphorus halides can replace the -OH group with a chlorine atom. nih.gov Milder, more selective methods have also been developed, such as using a visible-light-activated photocatalyst like Ru(bpy)₃Cl₂ with a halide source (e.g., CBr₄/NaBr for bromination), which shows high functional group tolerance. nih.gov
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | CrO₃, H₂SO₄ (Jones reagent) | Ketone (α-keto acid) |
| Tosylation | TsCl, Pyridine | Tosylate Ester |
| Bromination | PBr₃ or Ru(bpy)₃Cl₂, CBr₄, NaBr | Alkyl Bromide |
| Azidation (via Mitsunobu) | Ph₃P, DIAD, HN₃ | Azide |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that undergoes a variety of classic and modern transformations, primarily involving nucleophilic acyl substitution. msu.edu
Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), converts the carboxylic acid to its corresponding ester. This is a reversible equilibrium-driven process.
Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with an amine to form the stable amide bond.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3,3-diphenylpropane-1,2-diol. Strong reducing agents are required for this transformation, with diborane (B8814927) (B₂H₆) and lithium aluminum hydride (LAH) being the most effective. msu.edu Diborane is often preferred as it provides one of the best methods for reducing carboxylic acids to primary alcohols. msu.edu
| Reaction | Reagent(s) | Product Functional Group |
| Fischer Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |
| Amide Formation (two steps) | 1. SOCl₂ 2. R₂NH | Amide |
| Reduction to Alcohol | LiAlH₄ or B₂H₆ | Primary Alcohol |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Rings
The two phenyl rings can undergo substitution reactions, although their reactivity is influenced by the existing alkyl substituent.
Electrophilic Aromatic Substitution (EAS): The -CH(OH)COOH substituent attached to the benzene (B151609) ring is generally considered an electron-withdrawing and deactivating group. Therefore, it directs incoming electrophiles to the meta position. wikipedia.org Standard EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄) can be performed, but they typically require harsher conditions than for activated rings like phenol (B47542) or aniline. wikipedia.orgyoutube.com Friedel-Crafts alkylation and acylation are often unsuccessful on strongly deactivated rings. wikipedia.org
Nucleophilic Aromatic Substitution (NAS): This type of reaction is much less common than EAS and requires the aromatic ring to be activated by one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (usually a halide). libretexts.org The unsubstituted phenyl rings of 2-hydroxy-3,3-diphenylpropanoic acid lack the necessary activation, making them inert to typical NAS conditions. libretexts.org For NAS to occur, the phenyl rings would first need to be functionalized with appropriate electron-withdrawing groups via EAS. libretexts.org
Stereochemical Control and Mechanistic Pathways in Nucleophilic Substitutions and Rearrangements
The chiral center at the alpha-carbon (C2) makes stereochemical control a critical aspect of reactions involving this molecule. The stereochemical outcome of a reaction at a chiral center can provide significant insight into the underlying mechanism. researchgate.net
In nucleophilic substitution reactions at the C2 position (for instance, after converting the hydroxyl to a tosylate), the mechanism can be either SN1 or SN2. An SN2 pathway would proceed with a complete inversion of stereochemistry. An SN1 pathway, proceeding through a planar carbocation intermediate, would lead to racemization. The choice of solvent, nucleophile, and leaving group determines the predominant pathway. Studies on related systems have shown that the reactivity of the nucleophile significantly impacts stereoselectivity; weaker nucleophiles can lead to higher stereocontrol, while more reactive nucleophiles may result in a loss of stereoselectivity as reaction rates approach the diffusion limit. nih.gov
Radical Chemistry Applications for Alpha-Hydroxy Acid Decarboxylation
The decarboxylation of alpha-hydroxy acids via radical pathways is a powerful synthetic strategy. nih.govrsc.org Modern photoredox catalysis, often using visible light, enables the mild and efficient generation of α-hydroxy radicals from their parent carboxylic acids. rsc.orgorganic-chemistry.org
The general mechanism involves the oxidation of the corresponding carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate a nucleophilic α-hydroxy radical. rsc.org This radical can then be used in various carbon-carbon bond-forming reactions. For example, it can add to electron-poor acceptors like methyl acrylate (B77674) to achieve hydroxyalkylation. rsc.org
Another approach involves the use of iron(II)-α-hydroxy acid complexes which undergo oxidative decarboxylation when exposed to O₂. nih.govrsc.org The proposed mechanism involves the abstraction of the α-C–H atom by a nascent superoxide (B77818) species to initiate the decarboxylation process. nih.gov This mimics the C-C bond cleavage step catalyzed by certain nonheme iron enzymes. nih.govrsc.org These radical-based methods provide a modern alternative to classical oxidative decarboxylation, which often requires harsher reagents like bromine water. researchgate.net
| Method | Catalyst/Reagent | Radical Intermediate | Key Feature |
| Photoredox Catalysis | 4CzIPN, Visible Light, Base | α-hydroxy radical | Mild conditions, C-C bond formation rsc.org |
| Iron-Catalyzed Oxidation | Iron(II) complex, O₂ | α-C• radical | Mimics enzymatic processes nih.gov |
| Bromine Water Oxidation | Br₂ (aq) | N/A (ionic mechanism) | Attack of Br₂ at the carboxylate site researchgate.net |
Computational and Theoretical Investigations of 2 Hydroxy 3,3 Diphenylpropanoic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For a molecule like 2-Hydroxy-3,3-diphenylpropanoic acid, such calculations would typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic properties.
Detailed theoretical studies on analogous compounds, such as diphenylacetic acid and benzilic acid, provide a framework for understanding the electronic characteristics of the target molecule. researchgate.net The presence of two phenyl groups attached to the same carbon atom significantly influences the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich phenyl rings, while the LUMO may be centered on the carboxylic acid group and the adjacent carbon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to predict the molecule's behavior in chemical reactions. These descriptors include electronegativity, chemical hardness, and the electrophilicity index. For instance, the molecular electrostatic potential (MEP) surface can be mapped to identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl and carboxyl groups would be expected to be the most electron-rich sites, while the hydrogen atoms of these groups would be the most electron-poor.
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on phenyl rings | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low, associated with the carboxylic acid group | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Reflects chemical reactivity and stability |
| Electronegativity | Moderate | Overall electron-attracting tendency |
| Chemical Hardness | Moderate | Resistance to change in electron distribution |
| Electrophilicity Index | Moderate | Propensity to accept electrons |
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and dynamic behavior of flexible molecules like this compound. rsc.orgrsc.org The presence of several single bonds in its structure allows for considerable rotational freedom, leading to a variety of possible conformations. The key degrees of freedom would include the rotation of the two phenyl groups around the C-C bond, and the rotation around the C-C bonds of the propanoic acid backbone.
Conformational analysis of structurally related diphenylmethane (B89790) derivatives suggests that the phenyl rings are likely to adopt a propeller-like arrangement to minimize steric hindrance between them. researchgate.netpharmaguideline.com The dihedral angles defining the orientation of the phenyl rings with respect to the rest of the molecule would be a primary focus of conformational studies. MD simulations can explore the potential energy surface of the molecule, identifying the most stable low-energy conformers and the energy barriers between them. These simulations can be performed in both the gas phase and in the presence of a solvent to understand how the environment affects the conformational preferences.
The flexibility of the molecule can have significant implications for its biological activity and physical properties. For example, the ability to adopt a specific conformation might be crucial for its interaction with a biological target. The results from MD simulations can provide a detailed picture of the accessible conformations and the timescale of conformational changes.
| Torsional Angle | Description | Expected Behavior |
|---|---|---|
| φ1 (C-C-C-Ph1) | Rotation of the first phenyl group | Propeller-like orientation to avoid steric clash |
| φ2 (C-C-C-Ph2) | Rotation of the second phenyl group | Correlated motion with the first phenyl group |
| τ1 (HO-C-C-COOH) | Rotation around the Cα-Cβ bond | Influences the relative position of the hydroxyl and carboxyl groups |
| τ2 (C-C-O-H) | Rotation of the hydroxyl proton | Can form intramolecular hydrogen bonds |
| τ3 (C-C(O)-O-H) | Rotation of the carboxylic acid proton | Influences dimerization through hydrogen bonding |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. For this compound, a relevant reaction to study would be its formation or its involvement in rearrangements. A classic example of a rearrangement involving a similar structural motif is the benzilic acid rearrangement, where a 1,2-diketone rearranges to an α-hydroxy carboxylic acid in the presence of a base. rsc.orgquora.comwikipedia.org
Theoretical studies of the benzilic acid rearrangement have elucidated the key steps of the mechanism, including the nucleophilic attack of a hydroxide (B78521) ion, the 1,2-aryl migration, and the subsequent proton transfer. rsc.org Computational modeling of such a reaction involving a precursor to this compound would involve locating the transition state for the rate-determining step, which is typically the aryl migration. The energy of the transition state determines the activation energy of the reaction and thus its rate.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for a quantitative understanding of the reaction's feasibility and kinetics. Isotope effect calculations can also be performed to further validate the proposed mechanism.
| Reaction Step | Computational Investigation | Information Gained |
|---|---|---|
| Nucleophilic Attack | Modeling the approach of the nucleophile to the carbonyl carbon | Energy barrier for the initial addition step |
| Aryl Migration | Locating the transition state for the 1,2-shift | Activation energy of the rate-determining step |
| Proton Transfer | Modeling the intra- or intermolecular proton transfer | Thermodynamics of the final step |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is extremely useful for the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. youtube.com
The IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. semanticscholar.org The calculated frequencies can then be compared with experimental data to aid in the assignment of the observed vibrational bands. Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the C-H and C=C stretching and bending modes of the phenyl rings.
NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. youtube.com These calculations provide theoretical chemical shifts that can be correlated with experimental values, helping to confirm the molecular structure. The predicted chemical shifts are sensitive to the molecule's conformation, so a comparison with experimental data can also provide insights into the predominant conformation in solution.
The UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. rsc.org These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the phenyl rings. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental spectrum.
| Spectroscopic Technique | Predicted Feature | Structural Interpretation |
|---|---|---|
| IR Spectroscopy | ~3500 cm⁻¹ (O-H stretch, hydroxyl), ~3000 cm⁻¹ (O-H stretch, carboxyl), ~1700 cm⁻¹ (C=O stretch) | Presence of hydroxyl and carboxylic acid functional groups |
| ¹H NMR Spectroscopy | ~7.2-7.4 ppm (aromatic protons), ~5.0 ppm (methine proton), ~12 ppm (carboxylic acid proton) | Confirmation of the carbon skeleton and functional groups |
| ¹³C NMR Spectroscopy | ~125-140 ppm (aromatic carbons), ~175 ppm (carbonyl carbon), ~75 ppm (carbon bearing the hydroxyl group) | Detailed information about the carbon framework |
| UV-Vis Spectroscopy | Absorption bands around 260 nm | Electronic transitions within the phenyl rings |
Role As a Chiral Building Block and Advanced Synthetic Intermediate in Complex Molecule Synthesis
Applications in the Asymmetric Synthesis of Biologically Active Molecules
While direct and extensive examples of 2-Hydroxy-3,3-diphenylpropanoic acid as a chiral auxiliary in the synthesis of specific, named biologically active molecules are not prolifically documented in readily available literature, the principles of asymmetric synthesis strongly support its potential in this capacity. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The established use of structurally related chiral acids in asymmetric synthesis provides a strong precedent for the utility of this compound.
For instance, the broader class of 2-phenylpropionic acid derivatives has been explored for the synthesis of compounds with dual COX inhibitory and antibacterial activities. Although not a direct application of the title compound as an auxiliary, this highlights the biological relevance of the structural motif.
The core principle involves attaching the chiral this compound to a substrate, performing a stereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. This strategy is fundamental in producing single-enantiomer drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.
Utilization in the Construction of Chiral Scaffolds and Frameworks
The rigid, three-dimensional structure of this compound makes it an excellent candidate for the construction of chiral scaffolds and frameworks, including macrocycles and metal-organic frameworks (MOFs). These structured assemblies have wide-ranging applications in areas such as catalysis, separation science, and molecular recognition.
The synthesis of chiral macrocycles often involves the strategic connection of chiral building blocks. The dicarboxylic acid functionality that can be derived from this compound, or the existing hydroxyl and carboxylic acid groups themselves, can serve as anchor points for building larger, well-defined cyclic structures. While specific examples detailing the use of this exact molecule are scarce, the general principles of macrocycle synthesis support its applicability.
In the realm of materials science, chiral MOFs are of particular interest. These are crystalline materials in which metal ions or clusters are connected by organic ligands to form a porous network. The incorporation of chiral ligands, such as derivatives of this compound, can impart chirality to the entire framework. This chirality is crucial for applications like enantioselective separation and asymmetric catalysis. Research into chiral MOFs has demonstrated the use of various chiral carboxylic acids to create these sophisticated structures, indicating a clear potential pathway for the application of this compound. For example, chiral metal-organic frameworks have been successfully synthesized using (S)-(+)-2-Phenylpropionic acid for enantioseparation, showcasing the viability of similar chiral acids in this field. nih.gov
Development of Novel Reagents and Catalysts Derived from this compound
The functional groups of this compound—the hydroxyl and carboxylic acid moieties—provide reactive handles for its conversion into novel chiral reagents and catalysts. These derivatives can then be employed to induce stereoselectivity in a variety of chemical transformations.
For example, the hydroxyl group can be modified to create chiral ligands for metal-catalyzed reactions. The coordination of these ligands to a metal center can create a chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Furthermore, the carboxylic acid can be converted into other functional groups, such as amides or esters, which can then be incorporated into more complex catalyst structures. While specific reagents and catalysts derived directly from this compound are not widely reported, the derivatization of similar chiral molecules into effective organocatalysts is a well-established strategy in asymmetric synthesis.
Exploitation in Materials Science Research for Chiral Polymer Development
The incorporation of chiral monomers into polymers is a key strategy for creating materials with unique optical and physical properties. This compound, with its inherent chirality, represents a potential monomer for the synthesis of chiral polymers.
The synthesis of such polymers could be achieved through the polymerization of derivatives of this compound where the hydroxyl and/or carboxylic acid groups have been modified to contain polymerizable functionalities, such as vinyl or acrylate (B77674) groups. The resulting polymers would possess a chiral backbone or chiral side chains, which could induce helical structures and lead to materials with chiroptical properties, such as circular dichroism and circularly polarized luminescence.
Emerging Research Avenues and Future Perspectives in 2 Hydroxy 3,3 Diphenylpropanoic Acid Chemistry
Novel Synthetic Methodologies
While classical approaches to the synthesis of α-hydroxy acids, such as the hydrolysis of α-halocarboxylic acids or the cyanohydrin pathway, are well-established, future research will likely focus on methods offering greater efficiency, stereocontrol, and functional group tolerance. wikipedia.org For a sterically hindered compound like 2-hydroxy-3,3-diphenylpropanoic acid, methodologies that avoid harsh conditions and proceed with high atom economy are particularly desirable.
One promising avenue is the development of catalytic, asymmetric syntheses. For instance, the stereospecific conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid via a double SN2 reaction highlights a potential route from chiral amino acid precursors. researchgate.net Adapting such a strategy could provide enantiomerically pure products. Another area of exploration involves organocatalysis or transition-metal catalysis to construct the core structure. A particularly relevant modern approach is the carboxylation of α-siloxy silanes, which can be achieved using carbon dioxide as a C1 source under relatively mild conditions, offering a direct route from aldehydes. organic-chemistry.org
Table 1: Potential Novel Synthetic Routes for this compound
| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Potential Advantages |
|---|---|---|---|
| Asymmetric Aldol (B89426) Addition | Chiral Lewis Acid or Organocatalyst | Diphenylacetaldehyde, Glyoxylate (B1226380) derivative | High enantioselectivity, convergent |
| Catalytic Carboxylation | Transition Metal Catalyst (e.g., Cu, Rh) | 1,1-diphenylethylene oxide | Atom economy, use of CO2 |
| α-Siloxy Silane Carboxylation | Cesium Fluoride (CsF) | Diphenylacetaldehyde, Silylating Agent, CO2 | Mild conditions, direct conversion from aldehyde organic-chemistry.org |
| Chemoenzymatic Synthesis | Lipases, Hydroxylases | Suitably functionalized diphenyl precursor | High stereospecificity, green chemistry |
Exploration of Unconventional Reactivity Patterns
The unique juxtaposition of a hydroxyl group, a carboxylic acid, and a gem-diphenyl motif on adjacent carbons suggests that this compound may exhibit reactivity beyond the standard transformations of its constituent functional groups. Future research could delve into these unconventional patterns. For example, α-hydroxy acids are known to be susceptible to acid-catalyzed decarbonylation, which could be explored as a pathway to synthesize hindered ketones or aldehydes. wikipedia.org
The significant steric bulk of the diphenyl groups could be exploited to direct reactions at the less hindered α-carbon or to stabilize reactive intermediates. Intramolecular cyclization reactions, potentially triggered by carbocation formation at the tertiary benzylic-like position under specific acidic conditions, could lead to novel indane or other polycyclic structures. Furthermore, photochemistry or electrochemistry could unlock unique radical-based transformations not accessible through traditional thermal methods, offering pathways to new molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and potential for automation. acs.orgnih.gov The synthesis of this compound and its derivatives is an ideal candidate for integration with these platforms.
A multi-step synthesis could be designed where intermediates are generated and immediately consumed in a subsequent reactor without isolation, significantly reducing manual handling and purification steps. nih.gov This approach would be particularly advantageous for reactions involving unstable intermediates or requiring precise temperature control. For example, the flow synthesis of ibuprofen (B1674241), another propionic acid derivative, has been successfully demonstrated, showcasing the power of this technology for producing complex molecules. nih.gov Automated platforms could be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) to optimize the synthesis of the target molecule or to generate a library of derivatives for biological screening.
Table 2: Hypothetical Flow Chemistry Module for a Key Synthetic Step
| Parameter | Description | Example Value | Rationale |
|---|---|---|---|
| Reactor Type | Packed-Bed Reactor | Column with immobilized acid catalyst | For heterogeneous catalysis, easy product separation acs.org |
| Residence Time | Time reactants spend in the heated zone | 5 - 30 minutes | Optimized for maximum conversion with minimal byproduct formation nih.gov |
| Temperature | Reaction Temperature | 80 - 150 °C | Superheating above solvent boiling point to accelerate reaction rates |
| Back-Pressure Regulator | Maintains pressure to keep solvent in liquid phase | 100 - 200 psi | Enables superheating and controls gas evolution |
| In-line Analysis | UV-Vis or IR Spectroscopy | Real-time monitoring | Allows for rapid optimization and process control |
Advanced Derivatization Strategies for Enhanced Analytical or Synthetic Utility
For analytical purposes, particularly chromatography, derivatization is a crucial tool to enhance detection sensitivity and separation efficiency. nih.gov Given its chiral nature, the enantiomeric separation and quantification of this compound are critical. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on polysaccharides, is a powerful technique for resolving enantiomers of arylpropionic acids. nih.govnih.gov
To improve detection in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid group can be derivatized to form amides or esters with tags that carry a permanent positive charge or have high ionization efficiency. researchgate.netnih.gov This chemical modification overcomes the often poor ionization of carboxylic acids in positive-ion electrospray. nih.govresearchgate.net Furthermore, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov For synthetic purposes, the hydroxyl and carboxyl groups can be selectively protected to allow for transformations on the phenyl rings, such as electrophilic aromatic substitution, to install further functionality.
Table 3: Derivatization Reagents for Analytical Applications
| Reagent | Target Functional Group | Purpose | Analytical Method |
|---|---|---|---|
| 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescent labeling | HPLC-Fluorescence thermofisher.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + a chiral amine | Carboxylic Acid | Formation of diastereomeric amides | HPLC-UV/MS researchgate.net |
| 4-Bromo-N-methylbenzylamine | Carboxylic Acid | Introduces a charged tag with a bromine isotope pattern | LC-MS/MS nih.gov |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Hydroxyl Group | Formation of diastereomeric esters | NMR, Chiral HPLC |
Supramolecular Chemistry and Self-Assembly of Diphenyl-Substituted Hydroxy Acids
The molecular architecture of this compound makes it a fascinating building block for supramolecular chemistry. Self-assembly is driven by a combination of non-covalent interactions, and this molecule possesses multiple functionalities capable of participating in such ordering. nih.gov
The primary interactions are expected to be strong hydrogen bonds involving the carboxylic acid and hydroxyl groups. α-hydroxy acids are known to form complex and robust hydrogen-bonding networks, creating supramolecular synthons that differ significantly from those of simple carboxylic acids or alcohols. mdpi.combohrium.com These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. researchgate.net
Concurrently, the two phenyl rings provide a platform for aromatic π-π stacking interactions. acs.orgresearchgate.net These interactions, though weaker than hydrogen bonds, are highly directional and play a crucial role in the self-assembly of many aromatic molecules, including peptides and DNA. nih.govresearchgate.net The interplay between directional hydrogen bonding and π-π stacking could lead to the hierarchical self-assembly of this compound into well-defined nanostructures, such as fibers, ribbons, or gels. Future research in this area could focus on controlling these self-assembly processes to create novel biomaterials with tunable mechanical or electronic properties.
Q & A
Q. Key Considerations :
- Higher yields are achieved with coupling agents due to reduced side reactions.
- Solvent polarity (e.g., DMF) enhances intermediate stability .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of hydroxy (-OH) and diphenyl groups. For example, aromatic protons appear as multiplets at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~288.3 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .
Safety Note : Ensure proper handling of deuterated solvents (e.g., DMSO-d6) during NMR analysis .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Exposure Response : Immediate rinsing with water for 15+ minutes if skin contact occurs; consult occupational health services for medical evaluation .
Intermediate: What are the potential applications of this compound in enzyme inhibition studies?
Answer:
The compound’s diphenyl and hydroxy groups make it a candidate for:
- Enzyme Active Site Binding : Acts as a competitive inhibitor for oxidoreductases (e.g., tyrosinase) by mimicking phenolic substrates .
- Structure-Activity Relationship (SAR) Studies : Modifying the hydroxy group’s position alters inhibition potency. For example, ortho-substitution enhances steric hindrance, reducing binding affinity .
Q. Methodology :
- Kinetic Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., monitoring dopachrome formation for tyrosinase) .
Advanced: How do structural modifications at the hydroxy and diphenyl positions affect the compound's reactivity and biological activity?
Answer:
- Hydroxy Group Substitution : Replacing -OH with methoxy (-OCH₃) reduces hydrogen-bonding capacity, lowering enzyme affinity (e.g., 50% decrease in tyrosinase inhibition) .
- Diphenyl Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on phenyl rings enhances electrophilicity, improving reactivity in nucleophilic acyl substitutions .
Q. Solutions :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound .
- LC-MS/MS : Use tandem mass spectrometry with multiple reaction monitoring (MRM) for high specificity. Example transitions: m/z 288 → 105 (quantifier) and 288 → 77 (qualifier) .
Advanced: How can computational chemistry predict interactions between this compound and target enzymes?
Answer:
- Molecular Docking : Software like AutoDock Vina models ligand-enzyme binding. The hydroxy group forms hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time; RMSD values <2 Å indicate stable complexes .
Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine models .
Advanced: What contradictions exist in reported synthesis yields, and how can experimental design optimize reproducibility?
Answer:
Contradictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
